molecular formula C7H8N4 B2968510 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine CAS No. 1256835-24-1

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Cat. No.: B2968510
CAS No.: 1256835-24-1
M. Wt: 148.169
InChI Key: VSOHJJIWCQRVRQ-UHFFFAOYSA-N
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Description

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its structural resemblance to purines, which are essential components of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of catalysts to facilitate the formation of the imidazo[4,5-c]pyridine core.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise as a therapeutic agent for various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridine derivatives, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine. These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the substituents on the rings .

Uniqueness

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is unique due to its specific substitution pattern and its ability to interact with a distinct set of molecular targets. This makes it a valuable compound for the development of targeted therapies and the study of specific biological processes .

Properties

IUPAC Name

3-methylimidazo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOHJJIWCQRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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